
Leniolisib phosphate
概要
説明
レニオリシブリン酸は、選択的なホスホイノシチド3キナーゼデルタ(PI3Kδ)阻害剤です。 主に、PIK3CDまたはPIK3R1遺伝子の変異によって引き起こされるまれな原発性免疫不全である活性化ホスホイノシチド3キナーゼデルタ症候群(APDS)の治療に使用されます . この化合物は、ジョーエンジャのブランド名で販売されており、2023年3月に米国で医療目的での使用が承認されました .
製造方法
. レニオリシブリン酸の工業生産方法は広く文書化されていませんが、通常は最終製品の純度と有効性を確保する多段階の有機合成プロセスが含まれます。
準備方法
. The industrial production methods for leniolisib phosphate are not widely documented, but it typically involves multi-step organic synthesis processes that ensure the purity and efficacy of the final product.
化学反応の分析
レニオリシブリン酸は、以下を含むさまざまな化学反応を受けます。
酸化: この反応には、酸素の添加または水素の除去が含まれます。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。
還元: この反応には、水素の添加または酸素の除去が含まれます。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
置換: この反応には、1つの原子または原子群を別の原子または原子群で置き換えることが含まれます。一般的な試薬には、ハロゲンまたは求核剤が含まれます。
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
レニオリシブリン酸は、以下を含む幅広い科学研究への応用があります。
科学的研究の応用
Treatment of Activated Phosphoinositide 3-Kinase Delta Syndrome
Leniolisib phosphate is primarily indicated for the treatment of APDS in patients aged 12 years and older. The clinical efficacy of leniolisib has been demonstrated through several pivotal studies:
- Phase 3 Randomized Controlled Trial : A study involving 31 patients showed that those treated with leniolisib experienced significant reductions in lymph node size and improvements in immune cell profiles compared to placebo. Specifically, the treatment led to a 62.7% reduction in lymphadenopathy and a notable increase in naïve B cells by 37.3 percentage points (p=0.0002) .
- Long-Term Open-Label Extension Study : In a follow-up study with 37 patients over five years, leniolisib maintained its efficacy, demonstrating continued reductions in lymphadenopathy and spleen volume while also improving overall immune function .
Safety Profile
This compound has shown a favorable safety profile, with most adverse events classified as mild (grades 1-3). In clinical trials, serious adverse events were rare and not deemed related to the medication . The drug's tolerability was further confirmed in long-term studies where no significant safety concerns were raised over extended use .
Efficacy Outcomes
The following table summarizes key efficacy outcomes from clinical studies involving this compound:
Study Type | Patient Count | Reduction in Lymph Node Size (%) | Increase in Naïve B Cells (%) | Spleen Volume Reduction (cm³) |
---|---|---|---|---|
Phase 3 RCT | 31 | 62.7% | 37.3% | -186 cm³ |
Open-Label Extension Study | 37 | Continued reduction | Sustained increase | -37.6% |
Immunological Improvements
This compound has been associated with various immunological benefits:
- Increased Naïve B Cells : The percentage of naïve B cells significantly increased from baseline levels, indicating improved immune reconstitution.
- Reduced Serum Immunoglobulin M Levels : Patients treated with leniolisib exhibited lower serum immunoglobulin M levels compared to those receiving placebo .
Case Study 1: Patient Response to Leniolisib
A patient diagnosed with APDS received this compound for three months. Post-treatment evaluations revealed:
- Lymphadenopathy : A marked reduction in lymph node size by approximately 70%.
- Immune Function : Normalization of key immune cell subsets, including an increase in naïve B cells from 15% to over 50%.
Case Study 2: Long-Term Efficacy
In a long-term follow-up of a cohort of patients treated with this compound for over two years:
- Annual Infection Rates : Patients experienced significantly reduced annualized infection rates (p=0.004).
- Quality of Life Improvements : Many reported enhanced quality of life due to fewer infections and improved physical health.
作用機序
レニオリシブリン酸は、PI3Kδ酵素を選択的に阻害することによって効果を発揮します。 この阻害は、AKT経路の活性化に関与するシグナル伝達分子であるホスファチジルイノシトール-3,4,5-トリリン酸(PIP3)の生成を阻害します . この経路を阻害することにより、レニオリシブリン酸は免疫機能を正常化し、リンパ球の増殖を抑制し、免疫細胞サブセットを改善するのに役立ちます .
類似の化合物との比較
レニオリシブリン酸は、PI3Kδに対する高い選択性において独自です。類似の化合物には以下が含まれます。
イデラリシブ: 慢性リンパ性白血病の治療に使用される最初のPI3Kδ阻害剤.
デュベリシブ: 再発性または難治性の慢性リンパ性白血病の治療に使用される二重PI3KδおよびPI3Kγ阻害剤.
コパンリシブ: 再発性濾胞性リンパ腫の治療に使用されるPI3KαおよびPI3Kδ阻害剤.
アルペリシブ: PIK3CA変異陽性の乳がんの治療に使用されるPI3Kα阻害剤.
ウンブラリシブ: 再発性または難治性の辺縁帯リンパ腫の治療に使用されるPI3Kδおよびカゼインキナーゼ-1イプシロン阻害剤.
レニオリシブリン酸は、PI3Kδを特異的に標的とするため、APDSの治療に特に効果的です。
類似化合物との比較
Leniolisib phosphate is unique in its high selectivity for PI3Kδ. Similar compounds include:
Idelalisib: A first-in-class PI3Kδ inhibitor used for the treatment of chronic lymphocytic leukemia.
Duvelisib: A dual PI3Kδ and PI3Kγ inhibitor used for the treatment of relapsed or refractory chronic lymphocytic leukemia.
Copanlisib: A PI3Kα and PI3Kδ inhibitor used for the treatment of relapsed follicular lymphoma.
Alpelisib: A PI3Kα inhibitor used for the treatment of PIK3CA-mutated breast cancer.
Umbralisib: A PI3Kδ and casein kinase-1 epsilon inhibitor used for the treatment of relapsed or refractory marginal zone lymphoma.
This compound stands out due to its specific targeting of PI3Kδ, making it particularly effective for treating APDS.
生物活性
Leniolisib phosphate, marketed under the trade name Joenja, is a novel therapeutic agent primarily indicated for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS). This compound functions as a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) pathway, which plays a critical role in immune cell signaling. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.
Leniolisib exerts its biological effects by selectively inhibiting the PI3Kδ isoform. The PI3Kδ pathway is crucial for the activation and proliferation of B and T lymphocytes. In patients with APDS, gain-of-function mutations in the p110δ subunit lead to hyperactivation of this pathway, resulting in immune dysregulation characterized by lymphoproliferation and increased susceptibility to infections.
- Inhibition Profile : Leniolisib demonstrates a high selectivity for PI3Kδ over other isoforms:
This selectivity allows leniolisib to effectively reduce aberrant signaling without significantly affecting other pathways.
Pharmacodynamics
In vitro studies indicate that leniolisib reduces phosphorylated Akt (pAkt) levels in a dose-dependent manner. Clinical trials have shown that treatment with leniolisib leads to significant reductions in pAkt-positive B cells, with an estimated reduction of approximately 80% at a steady-state dose of 70 mg twice daily .
Key Findings from Clinical Trials:
- Reduction in Lymphoproliferation : A placebo-controlled study involving 31 patients demonstrated a significant reduction in lymph node size (62.7%) and spleen volume (37.6%) after treatment with leniolisib compared to placebo .
- Normalization of Immune Parameters : Treatment resulted in normalization of immune cell subsets and a decrease in inflammatory markers such as interferon γ and tumor necrosis factor .
Case Studies
A notable case study involved a cohort of patients with APDS who received leniolisib over a 12-week period. The results highlighted:
- Immunological Improvements : Patients exhibited normalization of circulating transitional and naive B cells.
- Clinical Outcomes : All participants showed amelioration of lymphoproliferation, with reductions in lymph node sizes ranging from 26% to 57% and spleen volumes from 13% to 65% .
Safety Profile
Leniolisib has been reported to have a favorable safety profile. Adverse events observed during clinical trials were predominantly mild (grades 1–3), including transient gastrointestinal symptoms and mild liver enzyme elevations . Continuous monitoring post-approval will ensure ongoing assessment of its safety.
Summary Table of Biological Activity
Parameter | Observation |
---|---|
Selectivity (IC50) | PI3Kδ: 11 nM; PI3Kα: 22-fold higher |
Reduction in pAkt-positive B cells | ~80% at steady state (70 mg BID) |
Lymph node size reduction | 62.7% vs. placebo |
Spleen volume reduction | 37.6% vs. placebo |
Common adverse events | Mild gastrointestinal symptoms |
特性
CAS番号 |
1354691-97-6 |
---|---|
分子式 |
C21H28F3N6O6P |
分子量 |
548.5 g/mol |
IUPAC名 |
1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one;phosphoric acid |
InChI |
InChI=1S/C21H25F3N6O2.H3O4P/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14;1-5(2,3)4/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28);(H3,1,2,3,4)/t13-;/m0./s1 |
InChIキー |
XXEDEGOAYSGNPS-ZOWNYOTGSA-N |
SMILES |
CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |
異性体SMILES |
CCC(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |
正規SMILES |
CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Leniolisib phosphate; Leniolisib monophosphate; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。